molecular formula C8H11NO B1590729 (3-Amino-5-methylphenyl)methanol CAS No. 146335-25-3

(3-Amino-5-methylphenyl)methanol

Cat. No.: B1590729
CAS No.: 146335-25-3
M. Wt: 137.18 g/mol
InChI Key: WOANRKPFIPNPRV-UHFFFAOYSA-N
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Description

(3-Amino-5-methylphenyl)methanol is a substituted benzyl alcohol derivative featuring an amino group at the 3-position and a methyl group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its hydroxyl and amino groups enable functionalization via nucleophilic substitution or condensation reactions.

Properties

IUPAC Name

(3-amino-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOANRKPFIPNPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576770
Record name (3-Amino-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146335-25-3
Record name (3-Amino-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (3-Nitro-5-methylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of (3-Bromo-5-methylphenyl)methanol using ammonia or an amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and purity of the final product. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: (3-Amino-5-methylphenyl)aldehyde or (3-Amino-5-methylphenyl)carboxylic acid.

    Reduction: (3-Amino-5-methylphenyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-5-methylphenyl)methanol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino group can form hydrogen bonds with target molecules, while the hydroxymethyl group can participate in further chemical modifications.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares (3-Amino-5-methylphenyl)methanol with key analogs, emphasizing substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound -NH₂ (3-position), -CH₃ (5-position) C₈H₁₁NO 137.18 Intermediate for drug synthesis Inferred
(3-Amino-5-nitrophenyl)methanol -NH₂ (3), -NO₂ (5) C₇H₈N₂O₃ 168.15 Higher polarity due to nitro group
[3-Amino-5-(trifluoromethyl)phenyl]methanol -NH₂ (3), -CF₃ (5) C₈H₈F₃NO 191.15 Enhanced lipophilicity; agrochemicals
[5-(3-Aminophenyl)furan-2-yl]methanol Furan ring, -NH₂ (3) C₁₁H₁₁NO₂ 189.21 Conjugated system for UV activity
2-(3-Amino-5-methoxyphenyl)ethanol -OCH₃ (5), ethanol backbone C₉H₁₃NO₂ 167.21 Altered H-bonding; solvent stability
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents (e.g., in [8] and [7]) increase polarity and thermal stability compared to methyl (-CH₃) or methoxy (-OCH₃) groups. This affects solubility (e.g., nitro derivatives are less soluble in nonpolar solvents) .
  • Ring Modifications : Furan-containing analogs (e.g., [11]) exhibit extended π-conjugation, enhancing UV absorption for analytical applications.

Physical and Spectral Properties

  • Melting Points: Nitro-substituted analogs (e.g., (3-Amino-5-nitrophenyl)methanol) show higher melting points (~150–160°C inferred) due to stronger intermolecular dipole interactions, whereas methyl or methoxy derivatives likely melt below 100°C .
  • NMR Signatures : Aromatic protons in trifluoromethyl derivatives (e.g., [7]) display downfield shifts (δ 7.2–7.5 ppm in DMSO-d₆) due to the electron-withdrawing -CF₃ group, contrasting with methyl-substituted analogs (δ 6.8–7.2 ppm) .

Biological Activity

(3-Amino-5-methylphenyl)methanol, with the molecular formula C8_8H11_{11}NO, is an organic compound characterized by a phenyl ring substituted with an amino group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group. This unique structure grants it various biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the hydroxymethyl group allows for further chemical modifications. These interactions may lead to various biochemical effects, including antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, derivatives of this compound have been tested against multiple cancer cell lines, demonstrating promising antiproliferative effects. The compound showed varying degrees of inhibition across different cancer types, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown activity against several enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes. For example, studies indicate that it can inhibit enzymes like α-glucosidase and α-amylase, which are relevant in diabetes management .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent.
  • Anticancer Screening : In another study, this compound was tested against breast cancer cell lines (e.g., MDA-MB-468). The findings revealed an inhibition rate of approximately 84%, highlighting its efficacy in targeting cancer cells .

Data Tables

Biological Activity Cell Line/Target Inhibition Rate (%)
AntimicrobialVarious bacterial strainsSignificant reduction
AnticancerMDA-MB-468 (breast cancer)84%
Enzyme Inhibitionα-GlucosidaseModerate activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Amino-5-methylphenyl)methanol
Reactant of Route 2
(3-Amino-5-methylphenyl)methanol

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